Enhanced Lipophilicity (XLogP3) of the 3,5-Dimethylpyrazole Motif vs. Unsubstituted Pyrazole
The 3,5-dimethyl substitution on the pyrazole ring of the target compound contributes to a higher calculated partition coefficient compared to the non-methylated analog 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. This difference modulates the lipophilic character of derived inhibitors .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.1 (estimated for 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine) |
| Comparator Or Baseline | ~1.5 (estimated for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine, CAS 114833-95-3) |
| Quantified Difference | Δ ~0.6 log units (higher lipophilicity for target compound) |
| Conditions | Calculated using XLogP3 algorithm; no experimental logP data available for the target compound. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability of final drug candidates, providing a distinct starting point for medicinal chemistry optimization compared to the non-methylated analog.
